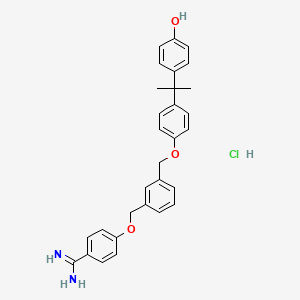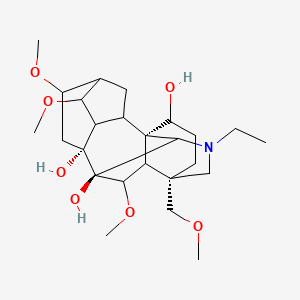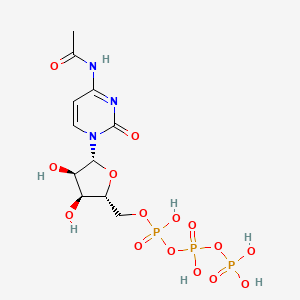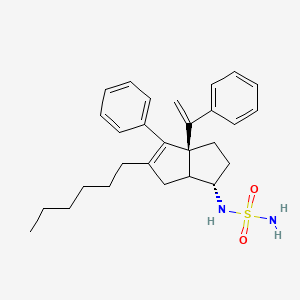![molecular formula C33H44N6O4 B10775273 (3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PS372424 is synthesized through a series of chemical reactions involving the coupling of specific amino acid fragments. The synthesis typically involves the following steps:
Formation of the tetrahydroisoquinoline-arginine motif: This step aligns with the Pro-Arg motif of CXCL10.
Coupling with cyclohexylmethylamine: This step involves the formation of a peptide bond between the tetrahydroisoquinoline-arginine motif and cyclohexylmethylamine.
Addition of the phenylbutanoyl group:
Industrial Production Methods
The industrial production of PS372424 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development applications .
Analyse Chemischer Reaktionen
Types of Reactions
PS372424 undergoes several types of chemical reactions, including:
Phosphorylation: PS372424 induces phosphorylation of extracellular signal-regulated kinases (ERK) in T cells.
Binding Reactions: It competes for binding with radiolabeled CXCL10 to membranes prepared from HEK293/CXCR3 Gqi5 cells.
Common Reagents and Conditions
Phosphorylation: This reaction typically occurs in the presence of kinases and ATP.
Binding Reactions: These reactions are conducted under controlled conditions using radiolabeled ligands and specific cell lines.
Major Products Formed
The major products formed from these reactions include phosphorylated ERK and bound CXCR3 receptors .
Wissenschaftliche Forschungsanwendungen
PS372424 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding and activation of CXCR3 receptors.
Biology: Investigated for its role in T-cell migration and its potential to modulate immune responses.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting chemokine receptors .
Wirkmechanismus
PS372424 exerts its effects by specifically binding to and activating the CXCR3 receptor. This activation leads to the internalization of the receptor and subsequent phosphorylation of ERK. The compound also induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells. This mechanism results in the inhibition of T-cell migration towards chemokines present in synovial fluid from patients with active rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CXCL10: A natural ligand for CXCR3 with similar binding properties.
CXCL11: Another natural ligand for CXCR3 with comparable biological activity.
PS372424 hydrochloride: A salt form of PS372424 with enhanced water solubility and stability
Uniqueness
PS372424 is unique due to its high specificity for the human CXCR3 receptor and its potent anti-inflammatory activity. Unlike natural ligands, PS372424 is a synthetic compound designed to mimic the Pro-Arg motif of CXCL10, providing a highly specific and effective tool for studying CXCR3-mediated signaling pathways .
Eigenschaften
Molekularformel |
C33H44N6O4 |
|---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1 |
InChI-Schlüssel |
KEDBAZLDJVHMAV-NSOVKSMOSA-N |
Isomerische SMILES |
C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)
![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)



![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)


![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
